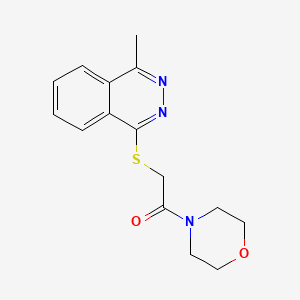

2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phthalazine-based compounds are a class of organic compounds that have shown promising results in various fields, particularly in medicinal chemistry . They have been studied for their potential as cytotoxic, anti-bacterial, and VEGFR2 inhibitors .

Synthesis Analysis

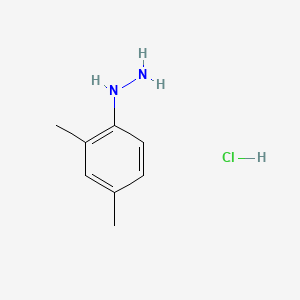

The synthesis of phthalazine-based compounds often involves chemoselective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate . The starting ester is then hydrazinolyzed, followed by azide coupling with an amino acid ester hydrochloride to produce several parent esters . These parent esters are then hydrazinolyzed to produce parent hydrazides . These hydrazides are used to make a series of dipeptides by reacting them with amino acid ester hydrochloride under azide coupling conditions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of phthalazine-based compounds include O-alkylation, hydrazinolysis, azide coupling, and condensation .

Wissenschaftliche Forschungsanwendungen

Reaction and Synthesis Applications

Synthetic Pathways and Transformations : The synthesis and transformation of related compounds, such as 2-thio-1,3-oxazines and their reactions with morpholine, have been explored for creating novel derivatives with potential biological activities. For instance, the reaction of Ph3P(SCN)2 with orthohydroxy carboxylic acids, including β-keto acids, led to novel 2-thio-1,3-oxazines, which upon reaction with morpholine, resulted in the production of unstable 2-Mercapto-2-morpholino-1,3-oxazines. These compounds were observed to exhibit some antiplatelet activity, showcasing the potential for therapeutic applications (Pritchard & Al‐Rawi, 2008).

Biological and Pharmacological Applications

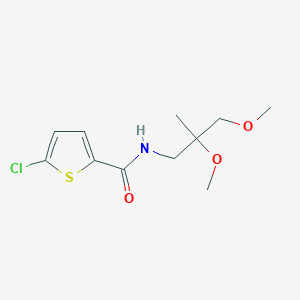

Antimicrobial and Anti-inflammatory Activities : The structural modification of morpholine and related scaffolds has been investigated for antimicrobial and anti-inflammatory properties. For example, novel series of thiophene derivatives incorporating morpholine showed promising anti-inflammatory activity, indicating the potential for developing new therapeutic agents (Helal et al., 2015). Another study synthesized novel 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents, highlighting the diverse biological applications of morpholine-containing compounds (Sahin et al., 2012).

Antipsychotic and Antitubercular Agents : Morpholine derivatives have also been evaluated for their potential as antipsychotic and antitubercular agents. Compounds bridged to piperazinyl with morpholine substitutions were assessed for their dopamine D2 and serotonin receptor activities, indicating potential applications in treating schizophrenia (Norman et al., 1996). Additionally, morpholine coupled with 2-(thiophen-2-yl)dihydroquinolines exhibited potent inhibition against Mycobacterium tuberculosis, showcasing the role of morpholine derivatives in developing new antitubercular therapies (Marvadi et al., 2019).

Wirkmechanismus

Phthalazine-based compounds, particularly those with phenyl phthalazinone moieties, have shown promising cytotoxicity against HCT-116 cells . They have also exhibited potent anti-bacterial activity . The molecular docking results of these compounds revealed a good binding disposition and the ligand–receptor interactions like the co-crystallized ligand of the VEGFR2 protein, which may be the proposed mode of action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-methylphthalazin-1-yl)sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-11-12-4-2-3-5-13(12)15(17-16-11)21-10-14(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAWMDXQYHSYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide](/img/structure/B2649197.png)

![5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B2649199.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2649204.png)

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2649205.png)

![ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2649210.png)